3-[(3,4-Difluorophenyl)amino]propan-1-ol
Description
3-[(3,4-Difluorophenyl)amino]propan-1-ol is a secondary alcohol with a 3,4-difluorophenylamino substituent at the C3 position. Its molecular formula is C9H11F2NO, with a molecular weight of 187.19 g/mol. The compound features a propan-1-ol backbone, where the amino group is directly linked to a 3,4-difluorophenyl ring. The fluorine atoms introduce electron-withdrawing effects, enhancing metabolic stability and influencing intermolecular interactions such as hydrogen bonding and lipophilicity.
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-(3,4-difluoroanilino)propan-1-ol |
InChI |
InChI=1S/C9H11F2NO/c10-8-3-2-7(6-9(8)11)12-4-1-5-13/h2-3,6,12-13H,1,4-5H2 |
InChI Key |
ZDCXUVXWKARNLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCCCO)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Difluorophenyl)amino]propan-1-ol typically involves the reaction of 3,4-difluoroaniline with an appropriate propanol derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Difluorophenyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may include the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
3-[(3,4-Difluorophenyl)amino]propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3,4-Difluorophenyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The difluorophenyl group may enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Anti-Inflammatory and Neurotrophic Propanol Derivatives
Compound 4 and 5 (3-(pyridin-3-yl)propan-1-ol esters)
- Structure: Pyridin-3-yl group replaces the 3,4-difluorophenylamino moiety.
- Properties : The pyridine ring introduces aromaticity with nitrogen-mediated polarity, increasing water solubility compared to the difluorophenyl group.
- Activity : These esters exhibit anti-inflammatory and neurotrophic effects, attributed to their ability to modulate cellular pathways and protect against oxidative stress .
- Comparison: The 3,4-difluorophenyl group in 3-[(3,4-Difluorophenyl)amino]propan-1-ol may offer superior metabolic stability due to fluorination, whereas the pyridine derivatives prioritize solubility for enhanced bioavailability .
Ticagrelor (P2Y12 Inhibitor)
- Structure: Contains a 3,4-difluorophenylcyclopropylamino group within a complex triazolopyrimidine scaffold.
- Activity : Acts as a platelet aggregation inhibitor via P2Y12 receptor antagonism.
- Comparison: While both compounds share the 3,4-difluorophenyl motif, ticagrelor’s larger structure enables multi-target interactions, unlike the simpler propanol derivative. The propanol backbone in this compound may favor simpler synthetic routes and lower molecular weight (187.19 vs. 522.57 g/mol) .
Hormonal and Pharmaceutical Propanol Derivatives
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Compound a3)
- Structure: Thiophen-2-yl and methylamino substituents.
- Application: Used in drospirenone/ethinyl estradiol-related formulations, indicating hormonal activity .
- Comparison: The 3,4-difluorophenylamino group’s electronegativity may reduce unintended metabolic pathways compared to thiophene’s sulfur-mediated reactivity .
3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol
Fragrance and Industrial Propanol Derivatives
2,2-Dimethyl-3-(3-tolyl)propan-1-ol
- Structure : 3-Tolyl (methylphenyl) substituent.
- Properties : The methyl group reduces electronegativity, increasing volatility for fragrance applications.
- Safety : Subject to IFRA standards for dermal exposure limits (e.g., ≤3.5% in perfumes) .
- Comparison: The 3,4-difluorophenyl group in this compound would likely reduce volatility and alter odor profiles, making it less suitable for fragrances but more stable in pharmaceutical contexts .
Stereochemical Variants
(+)-2-Amino-3-(3,4-difluoro)-phenyl-propan-1-ol
- Structure: Stereoisomer with amino group at C2 instead of C3.
- Properties : Molecular weight = 187.189 g/mol, identical to the target compound.
- Comparison: Stereochemistry critically impacts biological activity; the C3-amino configuration in this compound may optimize receptor binding compared to the C2 variant .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-[(3,4-Difluorophenyl)amino]propan-1-ol, also known as (3S)-3-amino-3-(3,4-difluorophenyl)propan-1-ol, is a chiral compound with significant biological activity. Its unique structure, which includes an amino group, a hydroxyl group, and a difluorophenyl substituent, allows it to interact with various biological targets. This article presents a detailed overview of its biological activities, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₁₃F₂N₁O
- Molecular Weight : 187.19 g/mol
- IUPAC Name : (3S)-3-amino-3-(3,4-difluorophenyl)propan-1-ol
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The compound is known to inhibit enzyme activity through the formation of hydrogen bonds and hydrophobic interactions facilitated by its amino and difluorophenyl groups. This interaction can modulate various biochemical pathways, leading to alterations in cellular functions and metabolic processes.
1. Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Breast Cancer Cells : Studies have shown that compounds similar in structure to this compound demonstrate substantial cytotoxicity against MCF-7 breast cancer cells while exhibiting lower toxicity towards normal cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3-Difluorophenyl compound | 15.2 | MCF-7 |
| Tamoxifen | 10.5 | MCF-7 |
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it shows efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings indicate potential applications in developing antimicrobial agents.
3. Enzyme Inhibition
Research has highlighted the role of this compound in inhibiting enzymes involved in neurotransmitter uptake:
- Dopamine Transporter (DAT) : In vitro assays have shown that derivatives of this compound can inhibit dopamine uptake effectively, which may have implications for treating conditions like depression and addiction .
Case Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research demonstrated the synthesis and evaluation of various analogs of this compound for their anticancer properties. The results showed that certain modifications to the structure enhanced cytotoxicity against breast cancer cells while reducing side effects on normal tissues .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, researchers tested the compound against several Gram-positive and Gram-negative bacteria. The results indicated that the compound could serve as a lead for developing new antibiotics due to its potent activity against resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(3,4-Difluorophenyl)amino]propan-1-ol, considering yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination between 3,4-difluoroaniline and 3-chloropropanol, followed by catalytic hydrogenation. Key parameters include:
- Solvent selection (ethanol or THF) to minimize side reactions.
- Temperature control (0–5°C) during amine activation to prevent epoxide formation.
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product with >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use -, -, and -NMR to confirm the aromatic substitution pattern and amine/hydroxyl group positions.
- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water gradient) coupled with ESI-MS to verify molecular ion peaks ([M+H] at m/z 216.2).
- Fourier Transform Infrared (FTIR) : Identify N–H (3300–3500 cm) and O–H (3200–3600 cm) stretches .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Short-term stability : Store at 4°C under inert gas (argon) to prevent oxidation of the hydroxyl group.
- Long-term stability : Lyophilize and store at –20°C with desiccants (silica gel). Degradation products (e.g., ketones via oxidation) can be monitored using TLC (R shift from 0.3 to 0.6 in ethyl acetate) .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.
- Cytotoxicity profiling : Use MTT assays on HEK-293 and HepG2 cell lines (IC determination).
- Receptor binding studies : Radiolabeled ligand displacement assays for GPCR targets (e.g., dopamine receptors) .
Advanced Research Questions
Q. How to resolve contradictions in reported synthetic yields of this compound across studies?
- Methodological Answer :
- Parameter optimization : Systematically vary reaction stoichiometry (1:1.2 amine:epoxide ratio), catalyst loading (5–10% Pd/C), and solvent polarity (DMF vs. THF).
- Impurity analysis : Use LC-MS to identify byproducts (e.g., dimerization via Michael addition) and adjust pH (neutral conditions) to suppress side reactions .
Q. What structural modifications enhance the bioactivity of this compound?
- Methodological Answer :
- Electron-withdrawing substituents : Replace fluorine with trifluoromethyl groups at the phenyl ring to improve metabolic stability.
- Stereochemical control : Synthesize enantiomers (R/S) via chiral auxiliaries (e.g., Evans oxazolidinones) and compare activity in β-adrenergic receptor assays .
Q. What are the degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- Oxidative degradation : Use HO/Fe (Fenton’s reagent) to simulate in vivo oxidation; monitor ketone formation via GC-MS.
- Hydrolytic pathways : Incubate in phosphate buffer (pH 7.4, 37°C) and analyze cleavage products (e.g., 3,4-difluoroaniline) with UPLC-QTOF .
Q. How to achieve enantiomeric resolution of this compound?
- Methodological Answer :
- Chiral chromatography : Use Chiralpak IA columns (hexane/isopropanol 85:15) with a flow rate of 1.0 mL/min.
- Enzymatic resolution : Treat racemic mixture with lipase B (Candida antarctica) in vinyl acetate to selectively acetylate the (R)-enantiomer .
Q. Can computational models predict the interaction between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to dopamine D2 receptors (PDB: 6CM4). Key interactions: hydrogen bonding with Ser193 and hydrophobic contacts with Phe389.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
